25C-NBF (hydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

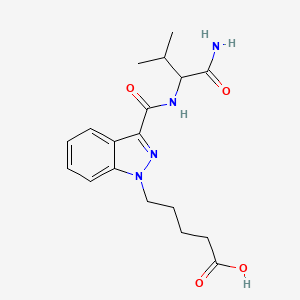

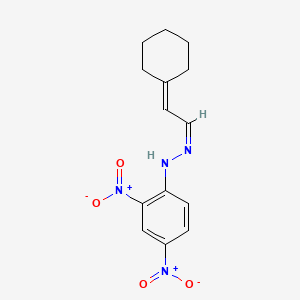

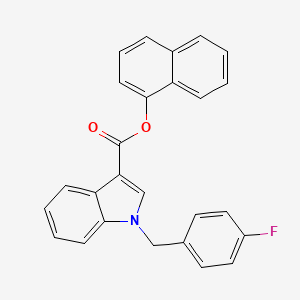

25C-NBF (hydrochloride) is a known hallucinogen . This compound stimulates monoamine receptor activity while inhibiting the reuptake of serotonin and norepinephrine . It is a derivative of 2C-C having an N-(2-fluorobenzyl) addition at the amine .

Molecular Structure Analysis

The molecular formula of 25C-NBF (hydrochloride) is C17H20Cl2FNO2 . The molecular weight is 360.2 g/mol . The InChI is 1S/C17H19ClFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H . The Canonical SMILES is COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Cl.Cl .

Physical And Chemical Properties Analysis

The physical and chemical properties of 25C-NBF (hydrochloride) include a molecular weight of 360.2 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, and rotatable bond count of 7 . The exact mass is 359.0855124 g/mol, and the monoisotopic mass is also 359.0855124 g/mol . The topological polar surface area is 30.5 Ų, and the heavy atom count is 23 .

科学的研究の応用

Study of Addictive Potential

25C-NBF has been used in studies to understand its addictive potential. In these studies, high conditioned place preference (CPP) scores and stable self-administration (SA) were observed in the 25C-NBF groups, suggesting the addictive liability of 25C-NBF .

Neurotoxicity Research

25C-NBF has been used in neurotoxicity research. In these assessments, 25C-NBF treatment resulted in reduced motor activity, abnormal motor coordination, and impaired recognition memory, suggesting that 25C-NBF is neurotoxic leading to motor impairment and memory deficits .

Neurochemical Changes

Research has been conducted to investigate whether 25C-NBF causes neurochemical changes. It was found that 25C-NBF treatment decreased tyrosine hydroxylase (TH) expression and increased ionized calcium-binding adapter molecule 1 (Iba-1) expression in the striatum .

Public Health Research

The use of new psychoactive substances (NPSs) like 25C-NBF as a substitute for illegal drugs is increasing rapidly and is a serious threat to public health. Therefore, 25C-NBF is used in research to understand the potential adverse effects of such substances .

Pharmacological Effects

25C-NBF is a newly synthesized phenethylamine-type NPS that acts as a 5-hydroxyindoleacetic acid (5-HT) receptor agonist. Therefore, it is used in research to understand its pharmacological effects .

Comparative Studies

25C-NBF has been used in comparative studies with other substances. For example, Methamphetamine hydrochloride was selected for its structural similarity to 25C-NBF and used as a positive control .

将来の方向性

The use of new psychoactive substances (NPSs) like 25C-NBF as a substitute for illegal drugs is increasing rapidly and is a serious threat to public health . Therefore, scientific confirmation of the potential adverse effects of 25C-NBF is essential . More research is needed to understand its pharmacological effects, addictive potential, neurotoxicity, and other potential impacts on health .

作用機序

Target of Action

25C-NBF, also known as 2C-C-NBF or NBF-2C-C, is a derivative of the phenethylamine hallucinogen 2C-C . The primary target of 25C-NBF is the human 5-HT 2A receptor . This receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the function and distribution of serotonin in the brain .

Mode of Action

25C-NBF acts as a highly potent partial agonist for the human 5-HT 2A receptor The interaction of 25C-NBF with the 5-HT 2A receptor results in changes in the neurotransmission of serotonin, which can lead to alterations in mood, perception, and behavior .

Biochemical Pathways

Given its action on the 5-ht 2a receptor, it is likely that 25c-nbf affects the serotonergic pathways in the brain . The activation of the 5-HT 2A receptor can lead to the release of various neurotransmitters and neuromodulators, and it can have downstream effects on mood, perception, and cognition .

Pharmacokinetics

As a phenethylamine derivative, it is likely that 25c-nbf is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The use of 25C-NBF has been associated with addictive potential and neurotoxic effects . In animal studies, 25C-NBF has been shown to cause high conditioned place preference scores and stable self-administration, suggesting its addictive liability . Neurotoxic effects of 25C-NBF include reduced motor activity, abnormal motor coordination, and impaired recognition memory . Furthermore, 25C-NBF treatment has been shown to decrease tyrosine hydroxylase expression and increase ionized calcium-binding adapter molecule 1 expression in the striatum .

Action Environment

The action, efficacy, and stability of 25C-NBF can be influenced by various environmental factors. These factors can include the individual’s physiological state, the presence of other substances, and the route of administration. Specific studies on how these factors influence the action of 25c-nbf are currently lacking .

The use of 25C-NBF poses serious health risks, including addiction and neurotoxicity .

特性

IUPAC Name |

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCHGKWIJAOINA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1539266-21-1 |

Source

|

| Record name | 25c-Nbf hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25C-NBF HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF5JW72ANY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![v-Triazolo[4,5-d]pyrimidine, 5-methyl- (7CI,8CI)](/img/no-structure.png)

![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)